

# Application Notes and Protocols for VPC-18005 in a Spheroid Invasion Assay

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |           |           |
|----------------------|-----------|-----------|
| Compound Name:       | VPC-18005 |           |
| Cat. No.:            | B15588227 | Get Quote |

### Introduction

**VPC-18005** is a novel small molecule antagonist of the ETS-related gene (ERG) transcription factor.[1] Genomic translocations involving ERG are common in prostate cancer, leading to the aberrant expression of ERG protein variants that contribute to disease progression.[2] **VPC-18005** functions by directly interacting with the ERG-ETS domain, which sterically hinders its ability to bind to DNA.[1][2][3][4] This disruption of ERG transcriptional activity has been shown to inhibit the migration and invasion of cancer cells overexpressing ERG, without causing significant cytotoxicity.[3][5]

The spheroid invasion assay is a powerful in vitro 3D cell culture model that recapitulates aspects of the tumor microenvironment and allows for the assessment of a compound's effect on cancer cell invasion.[6][7][8] In this model, cancer cells are grown into three-dimensional aggregates (spheroids) and then embedded within an extracellular matrix (ECM).[6][7] The subsequent invasion of cells from the spheroid into the surrounding matrix can be monitored and quantified over time.[8][9] This application note provides a detailed protocol for utilizing **VPC-18005** in a spheroid invasion assay to assess its inhibitory effects on ERG-driven cell invasion.

## **Mechanism of Action of VPC-18005**

**VPC-18005** specifically targets the ERG transcription factor, a key driver of oncogenesis in a significant subset of prostate cancers. By binding to the ETS domain of ERG, **VPC-18005** prevents the protein from binding to its target DNA sequences.[1][3] This leads to a



downstream reduction in the expression of ERG-regulated genes, such as SOX9, which are involved in cell migration and invasion.[3][4] The inhibitory effect of **VPC-18005** on cell motility and invasion has been demonstrated in both in vitro and in vivo models.[2][3][4]



Click to download full resolution via product page

VPC-18005 signaling pathway.

# Experimental Protocol: Spheroid Invasion Assay with VPC-18005



This protocol is designed for assessing the effect of **VPC-18005** on the invasion of ERG-overexpressing cancer cells. A suitable cell line for this assay is the PNT1B-ERG prostate cell line.[3]

### **Materials**

- ERG-overexpressing cells (e.g., PNT1B-ERG) and corresponding control cells (e.g., PNT1B-Mock)
- Complete cell culture medium
- VPC-18005 (stock solution prepared in DMSO)
- Vehicle control (0.01% DMSO in culture medium)
- 96-well ultra-low attachment (ULA) round-bottom plates[10]
- Extracellular Matrix (ECM) solution (e.g., Matrigel® or a blend of basement membrane extract and collagen I)[6]
- Ice
- Pre-chilled pipette tips and microcentrifuge tubes
- Inverted microscope with imaging capabilities

### **Methods**

- 1. Spheroid Formation
- a. Culture PNT1B-ERG and PNT1B-Mock cells to ~70-80% confluency.
- b. Prepare a single-cell suspension by trypsinization.
- c. Centrifuge the cells and resuspend in complete culture medium to a final concentration of  $2.5 \times 104 \text{ cells/mL}$ .
- d. Seed 200  $\mu$ L of the cell suspension into each well of a 96-well ULA plate (resulting in 5,000 cells/well).



- e. Centrifuge the plate at 200 x g for 3 minutes to facilitate cell aggregation.
- f. Incubate the plate at 37°C and 5% CO2 for 72 hours to allow for spheroid formation. Spheroids should reach a diameter of approximately 300-500  $\mu$ m.[11]
- 2. Embedding Spheroids in Extracellular Matrix
- a. On the day of embedding, thaw the ECM solution on ice overnight at 4°C.[9] Keep all reagents and equipment that will come into contact with the ECM cold to prevent premature polymerization.[10]
- b. Prepare the treatment media: complete medium containing **VPC-18005** at the desired final concentration (e.g.,  $5 \mu M$ ) and a vehicle control (0.01% DMSO).[3]
- c. Gently transfer the formed spheroids from the ULA plate to a pre-chilled 1.5 mL microcentrifuge tube. Allow the spheroids to settle by gravity.
- d. Carefully aspirate the supernatant and resuspend the spheroids in the cold, liquid ECM solution.
- e. Pipette 50  $\mu$ L of the spheroid-ECM suspension into each well of a new, pre-chilled 96-well plate.
- f. Incubate the plate at 37°C for 30-60 minutes to allow the ECM to polymerize.
- 3. Treatment and Invasion Monitoring
- a. After polymerization, add 100  $\mu$ L of the prepared treatment media (with **VPC-18005** or vehicle control) to each well.
- b. Place the plate in an incubator at 37°C and 5% CO2.
- c. Monitor spheroid invasion over a period of 6 days.[5] Capture images of the spheroids every 24-48 hours using an inverted microscope at 4x or 10x magnification.





Click to download full resolution via product page

Spheroid invasion assay workflow.

# **Data Analysis and Presentation**

- 1. Image Analysis
- a. Use image analysis software (e.g., ImageJ) to quantify the area of invasion.
- b. For each time point, measure the total area of the spheroid including the invading cells.



- c. The area of invasion can be calculated by subtracting the initial area of the spheroid (at time
- 0) from the total area at each subsequent time point.
- 2. Quantitative Data Summary

Summarize the quantitative data in a table for clear comparison between the treatment groups.

| Treatment Group                    | Day 2 Invasion<br>Area (μm²) (Mean ±<br>SD) | Day 4 Invasion<br>Area (μm²) (Mean ±<br>SD) | Day 6 Invasion<br>Area (μm²) (Mean ±<br>SD) |
|------------------------------------|---------------------------------------------|---------------------------------------------|---------------------------------------------|
| Vehicle Control<br>(0.01% DMSO)    |                                             |                                             |                                             |
| VPC-18005 (5 μM)                   | -                                           |                                             |                                             |
| Statistical Significance (p-value) | -                                           |                                             |                                             |

Data should be presented as the mean ± standard deviation from at least three independent experiments.

A study by Dalal et al. (2017) demonstrated that treatment with 5  $\mu$ M **VPC-18005** significantly reduced the rate of invasion of PNT1B-ERG spheroids between day 2 and day 6 compared to a vehicle control (p = 0.02).[5][12]

# **Expected Outcomes**

It is expected that spheroids formed from ERG-overexpressing cells (PNT1B-ERG) will exhibit significant invasion into the surrounding ECM in the presence of the vehicle control. In contrast, treatment with **VPC-18005** is anticipated to markedly decrease the extent of cell invasion from the spheroids.[3][5] This will be visually evident as a more compact spheroid with fewer cells migrating into the matrix and quantifiable as a smaller invasion area compared to the control group. Spheroids from mock-transfected cells (PNT1B-Mock) are expected to show minimal invasion.

# **Troubleshooting**



- No Spheroid Formation: Ensure the use of ultra-low attachment plates. Optimize cell seeding density for the specific cell line.
- Variable Spheroid Size: Ensure a single-cell suspension before seeding and centrifuge the plate after seeding to promote uniform aggregation.
- ECM Polymerizes Too Quickly: Keep all ECM-related materials and reagents on ice. Use pre-chilled pipette tips.
- High Background in Imaging: Adjust microscope settings (e.g., contrast, brightness) to clearly distinguish the spheroid and invading cells from the background matrix. The use of fluorescently labeled cells can also improve contrast.

## Conclusion

The spheroid invasion assay provides a physiologically relevant model to evaluate the antiinvasive properties of compounds like **VPC-18005**. By inhibiting the function of the ERG transcription factor, **VPC-18005** effectively reduces the invasive potential of ERG-driven cancer cells. This detailed protocol offers a robust framework for researchers and drug development professionals to investigate the efficacy of ERG inhibitors in a 3D context.

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

# References

- 1. medchemexpress.com [medchemexpress.com]
- 2. Discovery and characterization of small molecules targeting the DNA-binding ETS domain of ERG in prostate cancer PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Discovery and characterization of small molecules targeting the DNA-binding ETS domain of ERG in prostate cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. oncotarget.com [oncotarget.com]



- 6. A Cancer Cell Spheroid Assay to Assess Invasion in a 3D Setting [jove.com]
- 7. Spheroid Invasion Assay Creative Biolabs [creative-biolabs.com]
- 8. Three-Dimensional Spheroid Invasion Assay Creative Bioarray CellAssay [cellassay.creative-bioarray.com]
- 9. A Cancer Cell Spheroid Assay to Assess Invasion in a 3D Setting PMC [pmc.ncbi.nlm.nih.gov]
- 10. sartorius.com [sartorius.com]
- 11. Three-Dimensional (3D) Tumor Spheroid Invasion Assay PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- To cite this document: BenchChem. [Application Notes and Protocols for VPC-18005 in a Spheroid Invasion Assay]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b15588227#vpc-18005-protocol-for-spheroid-invasion-assay]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com